1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene 1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15895387
InChI: InChI=1S/C17H10F4/c18-16-10-9-13(14-3-1-2-4-15(14)16)11-5-7-12(8-6-11)17(19,20)21/h1-10H
SMILES:
Molecular Formula: C17H10F4
Molecular Weight: 290.25 g/mol

1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene

CAS No.:

Cat. No.: VC15895387

Molecular Formula: C17H10F4

Molecular Weight: 290.25 g/mol

* For research use only. Not for human or veterinary use.

1-Fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene -

Specification

Molecular Formula C17H10F4
Molecular Weight 290.25 g/mol
IUPAC Name 1-fluoro-4-[4-(trifluoromethyl)phenyl]naphthalene
Standard InChI InChI=1S/C17H10F4/c18-16-10-9-13(14-3-1-2-4-15(14)16)11-5-7-12(8-6-11)17(19,20)21/h1-10H
Standard InChI Key JRVZWRWZJQLUCS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isomerism

The molecular formula of 1-fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene is C₁₇H₁₀F₄, with a molecular weight of 290.25 g/mol . This aligns with its structural analogs, where variations occur only in the substitution pattern on the naphthalene ring (Table 1).

Table 1: Comparative Analysis of Naphthalene Derivatives

Isomer PositionCAS NumberMolecular FormulaMolecular Weight (g/mol)
4-positionNot reportedC₁₇H₁₀F₄290.25
5-position1261885-04-4 C₁₇H₁₀F₄290.25
8-position1261549-24-9 C₁₇H₁₀F₄290.25

The compound’s structure comprises a naphthalene system (two fused benzene rings) with a fluorine atom at the 4-position and a 4-(trifluoromethyl)phenyl group at the 1-position. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Spectroscopic and Computational Data

While experimental spectra for the 4-position isomer are unavailable, computational predictions using tools like PubChem’s XLogP3 suggest a logP value of ~5.8, indicating high lipophilicity . The topological polar surface area (TPSA) is 0 Ų, consistent with its non-polar aromatic framework .

Synthetic Pathways and Catalytic Strategies

Palladium-Catalyzed Cross-Coupling Reactions

The synthesis of polyaromatic fluorinated compounds often employs palladium-catalyzed cross-coupling reactions. For example, the Buchwald-Hartwig amination protocol described in utilizes a dihalogen-bridged palladium(I)-NHC dimer to facilitate C–N bond formation. Adapting this methodology, 1-fluoro-4-(4-(trifluoromethyl)phenyl)naphthalene could theoretically be synthesized via a Suzuki-Miyaura coupling between a fluorinated naphthalene boronic acid and a 4-(trifluoromethyl)phenyl halide (Figure 1).

Figure 1: Hypothetical Suzuki-Miyaura Coupling

C10H6F–B(OH)2+Br–C6H4–CF3Pd catalystC17H10F4+Byproducts\text{C}_{10}\text{H}_{6}\text{F–B(OH)}_2 + \text{Br–C}_6\text{H}_4\text{–CF}_3 \xrightarrow{\text{Pd catalyst}} \text{C}_{17}\text{H}_{10}\text{F}_4 + \text{Byproducts}

Key reaction parameters include:

  • Catalyst: 0.5–1.0 mol% palladium complexes (e.g., Pd-1 in ).

  • Base: Sodium tert-butoxide or cesium carbonate .

  • Solvent: Tetrahydrofuran (THF) or toluene at 40–80°C .

Challenges in Regioselectivity

Achieving regioselective substitution on the naphthalene ring remains a challenge. Strategies such as directing group utilization or microwave-assisted synthesis (as seen in for nitrobenzene derivatives) could enhance yield and selectivity.

Physicochemical Properties and Stability

Spectroscopic Signatures

  • ¹H NMR: Expected signals include aromatic protons in the δ 7.2–8.0 ppm range, with splitting patterns reflecting substituent positions .

  • ¹⁹F NMR: Distinct peaks for the -F (-110 to -120 ppm) and -CF₃ (-60 to -70 ppm) groups .

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